molecular formula C6H5F3IN3 B12966372 2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine

2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B12966372
M. Wt: 303.02 g/mol
InChI Key: XMTKUCMKJQJFSV-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H4F3IN4 It is a derivative of pyridine, characterized by the presence of hydrazinyl, iodo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine typically involves the introduction of the hydrazinyl, iodo, and trifluoromethyl groups onto a pyridine ring. One common method involves the reaction of 2-chloro-5-iodo-3-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The iodo group can be reduced to form the corresponding hydrazinyl-trifluoromethylpyridine.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution of the iodo group can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The hydrazinyl group can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-3-(trifluoromethyl)pyridine: Lacks the iodo group, which may affect its reactivity and interactions.

    2-Iodo-5-(trifluoromethyl)pyridine: Lacks the hydrazinyl group, which may reduce its ability to form hydrogen bonds.

    2-Hydrazinyl-5-(trifluoromethyl)pyridine: Similar structure but different substitution pattern, which can influence its chemical properties and applications.

Uniqueness

2-Hydrazinyl-3-iodo-5-(trifluoromethyl)pyridine is unique due to the combination of the hydrazinyl, iodo, and trifluoromethyl groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H5F3IN3

Molecular Weight

303.02 g/mol

IUPAC Name

[3-iodo-5-(trifluoromethyl)pyridin-2-yl]hydrazine

InChI

InChI=1S/C6H5F3IN3/c7-6(8,9)3-1-4(10)5(13-11)12-2-3/h1-2H,11H2,(H,12,13)

InChI Key

XMTKUCMKJQJFSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1I)NN)C(F)(F)F

Origin of Product

United States

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